molecular formula C13H17NO3 B3027274 Benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate CAS No. 1262409-80-2

Benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate

Cat. No.: B3027274
CAS No.: 1262409-80-2
M. Wt: 235.28
InChI Key: NNPKZONNGQHEFW-UHFFFAOYSA-N
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Description

Benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C₁₃H₁₇NO₃ and a molecular weight of 235.28 g/mol . This compound is characterized by its pyrrolidine ring, which is substituted with a benzyl group, a hydroxyl group, and a carboxylate ester. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate typically involves organic synthesis techniques. One common method includes the reaction of 3-hydroxy-3-methylpyrrolidine with benzyl chloroformate under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydroxyl and carboxylate groups play crucial roles in these interactions, forming hydrogen bonds and ionic interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
  • Benzyl 3-hydroxy-3-ethylpyrrolidine-1-carboxylate
  • Benzyl 3-hydroxy-3-phenylpyrrolidine-1-carboxylate

Uniqueness

Benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring. The presence of the benzyl group and the hydroxyl group at the 3-position provides distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-13(16)7-8-14(10-13)12(15)17-9-11-5-3-2-4-6-11/h2-6,16H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPKZONNGQHEFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743803
Record name Benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262409-80-2
Record name Benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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